6-[(2Z)-2-(4-chlorobenzylidene)hydrazinyl]-N'-(3-chloro-4-methylphenyl)-N,N-diethyl-1,3,5-triazine-2,4-diamine
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Overview
Description
6-[(2Z)-2-(4-chlorobenzylidene)hydrazinyl]-N’-(3-chloro-4-methylphenyl)-N,N-diethyl-1,3,5-triazine-2,4-diamine is a complex organic compound that features a triazine core with various substituents
Preparation Methods
The synthesis of 6-[(2Z)-2-(4-chlorobenzylidene)hydrazinyl]-N’-(3-chloro-4-methylphenyl)-N,N-diethyl-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with 3-chloro-4-methylphenyl isocyanate to form the final product. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and may require heating to facilitate the reaction.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents, using nucleophiles like amines or thiols.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-[(2Z)-2-(4-chlorobenzylidene)hydrazinyl]-N’-(3-chloro-4-methylphenyl)-N,N-diethyl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other triazine derivatives with different substituents. For example:
6-[(2Z)-2-(4-chlorobenzylidene)hydrazinyl]-N’-(3-chloro-4-methylphenyl)-N,N-diethyl-1,3,5-triazine-2,4-diamine: This compound is unique due to its specific substituents, which confer distinct chemical and biological properties.
(2Z)-2-(4-chlorobenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione: Another triazine derivative with different substituents, used in similar applications.
Properties
Molecular Formula |
C21H23Cl2N7 |
---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
6-N-(3-chloro-4-methylphenyl)-4-N-[(Z)-(4-chlorophenyl)methylideneamino]-2-N,2-N-diethyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C21H23Cl2N7/c1-4-30(5-2)21-27-19(25-17-11-6-14(3)18(23)12-17)26-20(28-21)29-24-13-15-7-9-16(22)10-8-15/h6-13H,4-5H2,1-3H3,(H2,25,26,27,28,29)/b24-13- |
InChI Key |
HNWQRQGSWPMXSD-CFRMEGHHSA-N |
Isomeric SMILES |
CCN(CC)C1=NC(=NC(=N1)N/N=C\C2=CC=C(C=C2)Cl)NC3=CC(=C(C=C3)C)Cl |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=N1)NN=CC2=CC=C(C=C2)Cl)NC3=CC(=C(C=C3)C)Cl |
Origin of Product |
United States |
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